molecular formula C19H17F2N3O4 B2721182 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 955258-06-7

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2721182
CAS No.: 955258-06-7
M. Wt: 389.359
InChI Key: FIOFQUWMDBFBNZ-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea is an intriguing organic compound notable for its complex structure and diverse potential applications. The compound features a benzo[d][1,3]dioxole ring, a pyrrolidine moiety with a ketone group, and a difluorophenyl urea group, making it an attractive candidate for various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step synthetic route is typically employed:

  • Step 1: : Preparation of 1-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-one involves the reaction of benzo[d][1,3]dioxole with an appropriate pyrrolidine derivative under controlled conditions.

  • Step 2: : The intermediate is then reacted with a methylation agent to obtain 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl.

  • Step 3: : Finally, this intermediate undergoes urea formation with 2,6-difluoroaniline in the presence of a suitable catalyst and solvent to yield the final product.

Industrial Production Methods: In industrial settings, the synthesis can be scaled up with modifications to optimize yield and reduce cost. This often involves the use of continuous flow reactors, which allow better control over reaction conditions and scalability.

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the compound can alter the ketone group in the pyrrolidine moiety, potentially forming alcohol derivatives.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, especially at positions that are ortho or para to the existing substituents.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halogens, nitrating agents

Major Products Formed

  • Oxidized derivatives such as sulfoxides and sulfones

  • Reduced derivatives like alcohols and amines

  • Substituted aromatic compounds depending on the reagents used

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a good candidate for studying stereochemistry and reaction mechanisms.

Biology: Due to its intricate structure, it is often studied for its potential interactions with biological molecules. It may act as a ligand in binding studies involving proteins or nucleic acids.

Medicine: Preliminary studies suggest that it may have pharmaceutical applications, potentially acting as an inhibitor for specific enzymes or as a scaffold for drug development.

Industry: In the industrial sector, it could be used in the development of new materials, including polymers with specific properties due to its rigid and functionalized structure.

Mechanism of Action

The compound’s effects are exerted through interactions at the molecular level. It may bind to specific molecular targets such as enzymes or receptors, altering their activity. The mechanism often involves the disruption of normal biochemical pathways, leading to observable physiological changes. The pathways affected can vary depending on the specific application being studied, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Unique Aspects: The unique combination of the benzo[d][1,3]dioxole ring, pyrrolidine moiety, and difluorophenyl urea group sets this compound apart from others. The presence of the benzo[d][1,3]dioxole ring, in particular, adds significant rigidity and aromaticity, which can influence its interactions and reactivity.

Similar Compounds

  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorophenyl)urea: : Similar structure but lacks the pyrrolidinone moiety.

  • 3-(2,6-difluorophenyl)-1-pyrrolidin-1-yl-5-oxopyrrolidine: : Lacks the benzo[d][1,3]dioxole ring.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c20-13-2-1-3-14(21)18(13)23-19(26)22-8-11-6-17(25)24(9-11)12-4-5-15-16(7-12)28-10-27-15/h1-5,7,11H,6,8-10H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOFQUWMDBFBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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